molecular formula C11H11FO2 B8750953 1-(4-Fluorophenyl)pentane-1,3-dione CAS No. 38440-21-0

1-(4-Fluorophenyl)pentane-1,3-dione

Cat. No.: B8750953
CAS No.: 38440-21-0
M. Wt: 194.20 g/mol
InChI Key: LVQRAXMSLDVBBU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pentane-1,3-dione is a β-diketone derivative characterized by a fluorinated aromatic ring at the 1-position of a pentane-1,3-dione backbone. While the non-methylated version of this compound (C₁₁H₁₁FO₂) is less documented in the provided evidence, its 4-methyl-substituted analog, 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS 114433-94-2, C₁₂H₁₃FO₂), is extensively studied . The methylated variant is a key intermediate in synthesizing pharmaceuticals like Rosuvastatin, a cholesterol-lowering drug . Its properties include:

  • Molecular weight: 208.23 g/mol
  • Boiling point: 100–110°C (at 1 Torr)
  • Density: ~1.103 g/cm³
  • pKa: ~9.06
  • Solubility: Miscible in organic solvents (e.g., ethanol, DMF) but insoluble in water .

The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity in enolate formation and nucleophilic additions .

Properties

CAS No.

38440-21-0

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

1-(4-fluorophenyl)pentane-1,3-dione

InChI

InChI=1S/C11H11FO2/c1-2-10(13)7-11(14)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3

InChI Key

LVQRAXMSLDVBBU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

1-(4-Bromophenyl)pentane-1,3-dione
  • Structure : Bromine replaces fluorine at the para position.
  • Molecular formula : C₁₁H₉BrO₂; MW : 253.09 g/mol.
  • Reactivity : The stronger electron-withdrawing nature of bromine enhances electrophilicity, accelerating nucleophilic additions compared to fluorine .
  • Applications: Used in enolate-mediated syntheses due to its robust electron-deficient aromatic system .
1-(4-Chlorophenyl)pentane-1,3-dione
  • Structure : Chlorine substituent at the para position.
  • Molecular formula : C₁₁H₉ClO₂; MW : 208.64 g/mol.
  • Synthesis : Prepared via sodium hydride-mediated condensation in DMF, analogous to methods for fluorophenyl derivatives .
  • Applications : Intermediate in antimycobacterial agents (e.g., compound 25 in ) .
Key Differences
Property 4-Fluoro Derivative 4-Bromo Derivative 4-Chloro Derivative
Electron Withdrawal Moderate (F) Strong (Br) Moderate (Cl)
Reactivity Balanced kinetics Fast nucleophilic additions Intermediate reactivity
Molecular Weight 208.23 253.09 208.64

Alkyl-Substituted Derivatives

1-(4-Methylphenyl)pentane-1,3-dione
  • Structure : Methyl group at the para position.
  • Molecular formula : C₁₂H₁₄O₂; MW : 190.24 g/mol.
  • Properties: The electron-donating methyl group reduces electrophilicity, making it less reactive in enolate formation compared to halogenated analogs .
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione
  • Structure : Combines a para-fluorophenyl group and a 4-methyl substituent.
  • Thermochemical Stability : Exhibits superior resistance to degradation under extreme conditions, making it suitable for aerospace and automotive applications .
  • Pharmaceutical Utility: Preferred over non-methylated analogs due to steric effects that enhance stereochemical control in drug synthesis (e.g., Rosuvastatin) .

Functionalized Derivatives

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione
  • Structure : Incorporates a methoxyphenyl group and five fluorine atoms.
  • Properties : The methoxy group donates electrons, while fluorines enhance electrophilicity. This duality enables unique reactivity in fluorinated solvent systems .

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